4-(4-nitrophenyl)-1H-imidazol-2-amine

Übersicht

Beschreibung

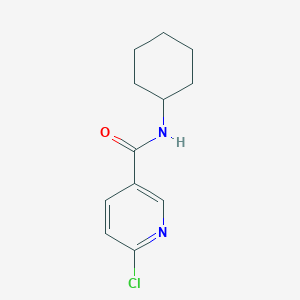

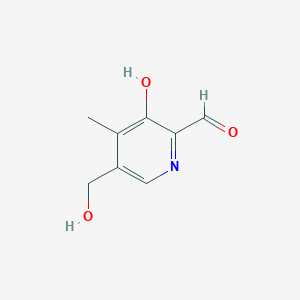

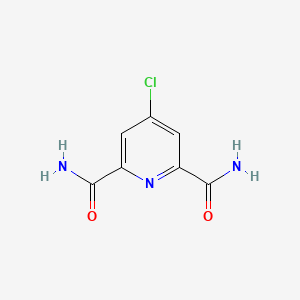

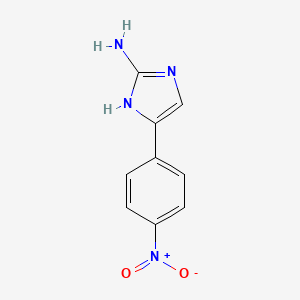

“4-(4-nitrophenyl)-1H-imidazol-2-amine” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like nitration, where a nitro group is added to a molecule, or through the formation of an imidazole ring .Chemical Reactions Analysis

The compound may participate in reactions typical of nitrophenyl compounds and imidazoles. For example, nitrophenyl compounds can undergo reduction reactions to form aminophenyl compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Nitrophenyl compounds are often yellow and crystalline, while imidazoles are typically colorless .Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Chemosensors

One significant application of imidazole derivatives, including compounds similar to 4-(4-nitrophenyl)-1H-imidazol-2-amine, is in the field of chemical sensing. For instance, an imidazole derivative was synthesized and tested as a chemosensor for amines. The synthesized compound exhibited a fast response and color change, indicating its potential as a sensitive and selective sensor for detecting amines. This research highlights the utility of nitro group-containing imidazole derivatives in developing colorimetric sensors for environmental and analytical chemistry applications (Afandi, Purwono, & Haryadi, 2020).

Catalysis and Organic Synthesis

In organic synthesis, imidazole derivatives, especially those incorporating nitrophenyl groups, play a critical role as intermediates and catalysts. A study on the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands illustrates the versatility of these compounds. The research demonstrates the efficient synthesis of these complexes through aryl C–H activation, showcasing the application of imidazole derivatives in catalysis and the synthesis of complex organometallic compounds (Yang et al., 2011).

Hydrogen Bonding and Material Science

Imidazole derivatives are also studied for their hydrogen bonding capabilities and potential applications in material science. For example, research into the crystallographic assembly and magnetic exchange properties of aminophenylnitronylnitroxides, compounds related to imidazole derivatives, reveals the formation of extensive hydrogen bonding networks. These networks are crucial for the development of organic radical materials with potential applications in electronics and spintronics (Aboaku et al., 2011).

Photocatalysis and Environmental Applications

Recent advancements have also been made in using imidazole derivatives for photocatalysis, especially in the reduction of nitro compounds to amines. This process is vital for environmental remediation and the synthesis of biologically active molecules. Graphene-based catalysts incorporating imidazole derivatives have shown significant promise in enhancing the rate of reduction of nitroarenes, highlighting their importance in green chemistry and sustainable processes (Nasrollahzadeh et al., 2020).

Wirkmechanismus

Target of Action

It’s known that similar compounds like 4-nitrophenol are used in catalytic reduction reactions and fluorescence detection assays . These reactions typically involve nanostructured materials and enzymes like α-glucosidase .

Mode of Action

For instance, 4-nitrophenol can quench the fluorescence of silicon nanoparticles through the inner filter effect (IFE), a flexible and simple signal transfer strategy . This property allows 4-nitrophenol to be used in fluorescence detection assays .

Biochemical Pathways

This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

A study on p-nitrophenyl hydrazones, a related compound, showed promising results in predicting drug-likeness and absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The related compound 4-nitrophenol has been shown to quench the fluorescence of silicon nanoparticles, which can be used to detect α-glucosidase activity .

Action Environment

The action of 4-(4-nitrophenyl)-1H-imidazol-2-amine is likely to be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is affected by parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-11-5-8(12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZNYQMDYLRHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287967 | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-21-1 | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60472-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.